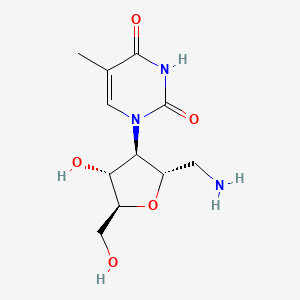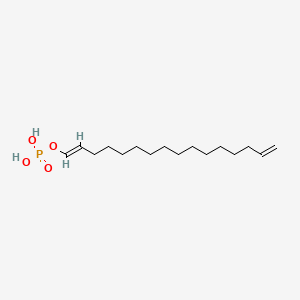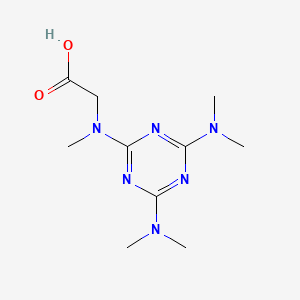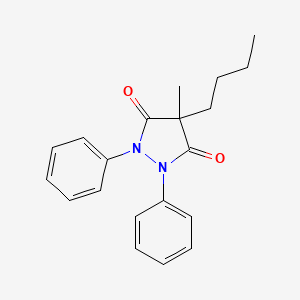
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is a synthetic compound belonging to the pyrazolidinedione class. It is known for its anti-inflammatory, analgesic, and antipyretic properties. This compound is structurally related to phenylbutazone, a well-known nonsteroidal anti-inflammatory drug (NSAID).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione typically involves the cyclization of ethoxycarbonylacetohydrazide using sodium methoxide . The process can be summarized as follows:
Starting Material: Ethoxycarbonylacetohydrazide.
Cyclization: The cyclization reaction is carried out using sodium methoxide as a base, leading to the formation of the pyrazolidinedione ring.
Final Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow processes can enhance the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic effects.
Medicine: Explored for its therapeutic potential in treating inflammatory conditions and pain management.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione involves the inhibition of prostaglandin synthesis. This compound reduces the production of prostaglandin H and prostacyclin, which are mediators of inflammation and pain. By inhibiting these pathways, the compound exerts its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylbutazone: A structurally related NSAID with similar anti-inflammatory and analgesic properties.
Pipebuzone: Another pyrazolidinedione derivative with anti-inflammatory and analgesic effects.
Uniqueness
4-Butyl-4-methyl-1,2-diphenyl-3,5-pyrazolidinedione is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other similar compounds. Its butyl and methyl groups may influence its potency, selectivity, and metabolic stability.
Properties
CAS No. |
26598-82-3 |
|---|---|
Molecular Formula |
C20H22N2O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-butyl-4-methyl-1,2-diphenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C20H22N2O2/c1-3-4-15-20(2)18(23)21(16-11-7-5-8-12-16)22(19(20)24)17-13-9-6-10-14-17/h5-14H,3-4,15H2,1-2H3 |
InChI Key |
QBXQDSFAILUQAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


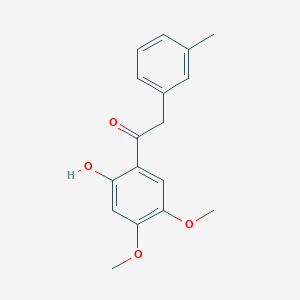
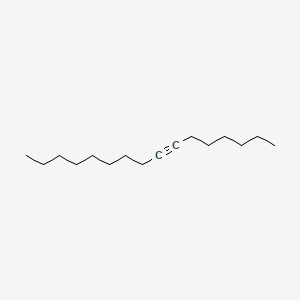
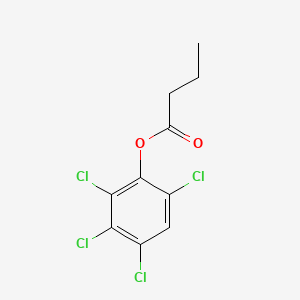
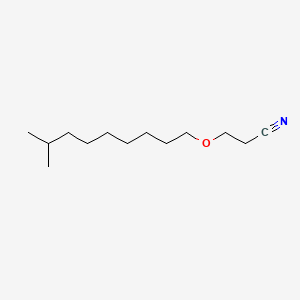
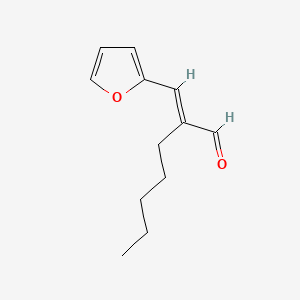
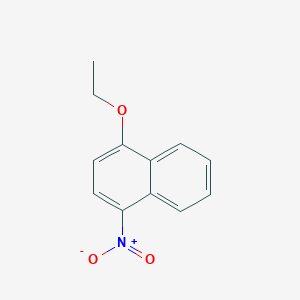
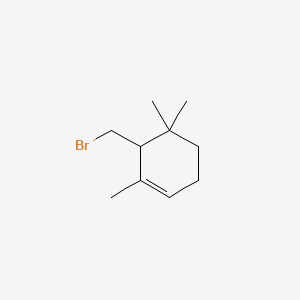
![N-[(3,4-Dimethoxyphenyl)methylene]propylamine](/img/structure/B13779963.png)

![[2-[2-[Bis(furan-2-yl)phosphaniumyl]-6-methoxyphenyl]-3-methoxyphenyl]-bis(furan-2-yl)phosphanium;ruthenium(2+);diacetate](/img/structure/B13779975.png)
![3-[(E)-prop-1-enyl]-1H-benzimidazol-2-one](/img/structure/B13779986.png)
